4-Chloro-N'-(diphenylmethylene)butanehydrazide
Overview
Description
4-Chloro-N’-(diphenylmethylene)butanehydrazide is an organic compound with the molecular formula C17H17ClN2O It is known for its unique chemical structure, which includes a chloro-substituted butane chain and a diphenylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N’-(diphenylmethylene)butanehydrazide typically involves the reaction of 4-chlorobutyryl chloride with diphenylmethylenehydrazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-N’-(diphenylmethylene)butanehydrazide may involve the use of larger reaction vessels and more efficient mixing techniques to ensure uniformity and consistency of the product. The reaction conditions, such as temperature and pressure, may be optimized to increase the yield and purity of the compound. Additionally, purification steps, such as recrystallization or chromatography, may be employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N’-(diphenylmethylene)butanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
4-Chloro-N’-(diphenylmethylene)butanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-N’-(diphenylmethylene)butanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N’-(diphenylmethylene)benzohydrazide
- 4-Chloro-N’-(diphenylmethylene)acetohydrazide
- 4-Chloro-N’-(diphenylmethylene)propanehydrazide
Uniqueness
4-Chloro-N’-(diphenylmethylene)butanehydrazide is unique due to its specific chemical structure, which includes a chloro-substituted butane chain and a diphenylmethylene group. This structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
N-(benzhydrylideneamino)-4-chlorobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-13-7-12-16(21)19-20-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNCINJMCFHILW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)CCCCl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80312991 | |
Record name | 4-Chloro-N'-(diphenylmethylidene)butanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80312991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79289-25-1 | |
Record name | 79289-25-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265436 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-N'-(diphenylmethylidene)butanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80312991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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